[4-(Thiophen-2-ylmethylideneamino)phenyl] 2,5-dichlorobenzenesulfonate
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Overview
Description
[4-(Thiophen-2-ylmethylideneamino)phenyl] 2,5-dichlorobenzenesulfonate is a complex organic compound that features a thiophene ring, a benzene ring, and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Thiophen-2-ylmethylideneamino)phenyl] 2,5-dichlorobenzenesulfonate typically involves the condensation of thiophene derivatives with benzene sulfonate compounds. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production methods for this compound may include large-scale synthesis using the aforementioned reactions, optimized for higher yields and purity. Techniques such as emulsification solvent volatilization, spray drying, and high-pressure injection may be employed to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
[4-(Thiophen-2-ylmethylideneamino)phenyl] 2,5-dichlorobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
[4-(Thiophen-2-ylmethylideneamino)phenyl] 2,5-dichlorobenzenesulfonate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of [4-(Thiophen-2-ylmethylideneamino)phenyl] 2,5-dichlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as 3-hydroxy-2-thiophene carboxylic derivatives.
Benzene sulfonates: Compounds like benzene sulfonic acid and its derivatives.
Uniqueness
[4-(Thiophen-2-ylmethylideneamino)phenyl] 2,5-dichlorobenzenesulfonate is unique due to its specific combination of a thiophene ring, a benzene ring, and a sulfonate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(thiophen-2-ylmethylideneamino)phenyl] 2,5-dichlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO3S2/c18-12-3-8-16(19)17(10-12)25(21,22)23-14-6-4-13(5-7-14)20-11-15-2-1-9-24-15/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXMLBXWKMRQQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NC2=CC=C(C=C2)OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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